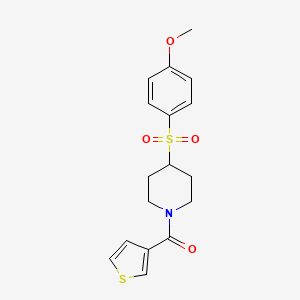

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOBOALPNUBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions might target the sulfonyl group or the carbonyl group in the methanone moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Target Enzymes

One of the primary mechanisms of action involves the inhibition of 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a critical role in the conversion of cortisone to cortisol, influencing glucocorticoid activity in tissues.

Biochemical Pathways

Inhibition of 11 β-HSD1 can lead to:

- Reduced Inflammation : By lowering cortisol levels, it may mitigate inflammatory responses.

- Altered Immune Response : Changes in glucocorticoid signaling can affect immune function.

- Metabolic Changes : The compound may influence metabolic pathways related to glucose and lipid metabolism.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating conditions such as:

- Metabolic Syndrome : Due to its role in glucocorticoid metabolism, it may help manage obesity-related disorders.

- Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in conditions like rheumatoid arthritis or asthma.

Biological Research

Research has indicated that compounds with similar structures exhibit:

- Antimicrobial Activity : Studies have shown potential against various bacterial strains.

- Anticancer Properties : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy.

Case Study 1: Inhibition of 11 β-HSD1

A study demonstrated that derivatives of this compound effectively inhibited 11 β-HSD1 in vitro, leading to significant reductions in cortisol production in human cell lines. This suggests a promising avenue for developing drugs targeting metabolic disorders.

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial efficacy of related compounds, revealing significant activity against Gram-positive bacteria. The results indicated that modifications to the methoxyphenyl group could enhance potency against specific pathogens.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Cyclization from suitable precursors.

- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.

- Attachment of the Thiophene Ring : Often through cross-coupling methods like Suzuki coupling.

Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : At the methoxyphenyl group using agents like potassium permanganate.

- Reduction : Targeting the sulfonyl or carbonyl groups with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Particularly on aromatic rings using halogens or nucleophiles.

Industrial Applications

In industry, (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can be utilized in:

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Sulfonyl Group Impact

Sulfonamide groups are also resistant to enzymatic degradation, which could increase metabolic stability relative to ester or ether-containing derivatives .

Thiophene Substitution

The thiophen-3-yl group distinguishes the target compound from analogs with thiophen-2-yl (e.g., 3ad) or substituted thiophenes (e.g., 1448132-44-2). The 3-position may optimize π-π stacking in receptor binding compared to 2-substituted thiophenes, as seen in cannabinoid receptor ligands .

Comparison with Raloxifene Derivatives

Raloxifene’s benzo[b]thiophene core and piperidine ethoxy group are critical for estrogen receptor binding .

Biological Activity

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a thiophene ring. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is CHNOS, with a molecular weight of 365.5 g/mol. The compound's structure contributes to its biological activity through various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 365.5 g/mol |

| CAS Number | 1448046-82-9 |

Antimicrobial Activity

Initial studies indicate that compounds similar to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methoxyphenyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. A study involving structurally related compounds demonstrated that modifications to the piperidine or thiophene moieties can lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds featuring piperidine rings were evaluated for their ability to inhibit cell proliferation in A431 and Jurkat cells, showing promising results . The mechanism of action is hypothesized to involve apoptosis induction via mitochondrial pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in disease processes. Specifically, its structural components suggest potential interactions with enzymes such as acetylcholinesterase and tyrosinase, which are critical in neurodegenerative diseases and melanin biosynthesis, respectively . Inhibition studies have indicated that certain derivatives can effectively reduce enzyme activity without significant cytotoxicity.

The biological activity of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzyme active sites.

- Cell Membrane Interaction : The lipophilic nature of the methoxyphenyl group enhances membrane permeability.

- Signal Transduction Modulation : Potential interactions with cellular receptors could alter signaling pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study synthesized various sulfonamide derivatives and assessed their antimicrobial activity against several pathogens. The results indicated that compounds similar to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone exhibited moderate to strong activity against tested strains .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cells at concentrations below 25 µM without inducing cytotoxic effects on normal cells. This suggests a selective action mechanism that warrants further investigation for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is typical: (1) Sulfonylation of piperidine derivatives using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl-piperidine intermediate. (2) Coupling the intermediate with thiophene-3-carbonyl chloride via nucleophilic acyl substitution. For yield optimization, control reaction temperature (0–5°C during sulfonylation), use anhydrous solvents, and employ catalysts like DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Yields up to 81% have been reported for structurally related sulfonyl-piperidine ketones .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) groups .

- LC-MS/HRMS : Validate molecular weight (e.g., ESI-MS m/z [M+H]+) and isotopic patterns.

- ¹H/¹³C NMR : Assign piperidine (δ 1.5–3.5 ppm), thiophene (δ 7.0–7.5 ppm), and methoxy (δ 3.8 ppm) protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Resolve conformational preferences (e.g., chair vs. boat piperidine) and hydrogen-bonding networks .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., thiophene derivatives).

- Emergency Measures : Neutralize spills with sodium bicarbonate. In case of skin contact, wash with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Methodological Answer :

- High-Resolution MS : Differentiate between isobaric ions (e.g., [M+Na]+ vs. [M+K]+).

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*). For LC-MS anomalies, test ionization conditions (e.g., ESI vs. APCI) .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystal structures of sulfonyl-piperidine derivatives?

- Methodological Answer :

- X-ray Diffraction : Collect data at 100 K to minimize thermal motion. Use SHELX-97 for structure refinement.

- Hydrogen-Bond Metrics : Measure donor-acceptor distances (e.g., 2.8–3.2 Å for O–H···O) and angles (>120°). Symmetry operations (e.g., glide planes) may reveal packing motifs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .

Q. How to design a structure-activity relationship (SAR) study for this compound targeting kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify the sulfonyl group (e.g., replace methoxy with halogen) or thiophene substituents.

- In Vitro Assays : Test inhibition of kinases (e.g., EGFR, JAK2) using ADP-Glo™ assays. IC₅₀ values <1 μM indicate high potency.

- Molecular Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets. Prioritize analogs with strong hydrogen bonds to hinge regions .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (optimal: 2–3), bioavailability (≥0.55), and blood-brain barrier penetration.

- Metabolism : Simulate cytochrome P450 interactions (e.g., CYP3A4) with StarDrop’s DEREK module.

- Solubility : Apply COSMO-RS to calculate aqueous solubility, critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.